molecular formula C16H13ClN2O2S B427968 N-(4-Chlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide CAS No. 132858-26-5

N-(4-Chlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

Cat. No.: B427968
CAS No.: 132858-26-5
M. Wt: 332.8g/mol
InChI Key: IYIITGYYTBUPTI-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, particularly in the development of new therapeutic agents. This compound belongs to a class of N-aryl-2-(3-oxo-1,4-benzothiazin-2-yl)acetamides, which have been synthesized and screened for potential biological activities. Scientific studies on closely related analogs have demonstrated that this class of compounds possesses notable anticonvulsant properties . These analogs were evaluated using standard pharmacological models such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, indicating their relevance for central nervous system (CNS) research . The core 1,4-benzothiazine structure is a privileged scaffold in drug discovery, with research suggesting potential interactions with various enzymatic targets . The presence of the 4-chlorophenyl substituent is a common feature in many bioactive molecules, often used to optimize properties like potency and metabolic stability. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications. Researchers are encouraged to utilize this compound in controlled laboratory settings to further explore its mechanism of action, pharmacological profile, and potential research applications.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2S/c17-10-5-7-11(8-6-10)18-15(20)9-14-16(21)19-12-3-1-2-4-13(12)22-14/h1-8,14H,9H2,(H,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYIITGYYTBUPTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)NC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Catalyzed Methylation

A foundational method involves alkylating 4-hydroxy-2H-1,4-benzothiazine-3-carboxylic acid derivatives. In U.S. Patent 3,892,740, sodium methoxide facilitates the rearrangement of 3-oxo-1,2-benzoisothiazoline-2-acetic acid methyl ester 1,1-dioxide to 4-hydroxy-2H-1,2-benzothiazine-3-carboxylic acid methyl ester 1,1-dioxide. Subsequent 2-alkylation with methyl iodide introduces the methyl group at position 2. For N-(4-chlorophenyl)acetamide derivatives, this intermediate undergoes aminolysis with 4-chloroaniline in the presence of condensation agents like N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ).

Reaction Conditions

  • Temperature: 60–80°C

  • Solvent: Dry acetone or tetrahydrofuran

  • Yield: 60–75%

Direct Alkylation via Cinnamoyl Derivatives

Italian Patent Application 24993 A/81 describes esterification of 4-hydroxy-N-(2-pyridyl)-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide with cinnamoyl chloride. While this method primarily targets cinnamate esters, substituting cinnamoyl chloride with 4-chlorophenylacetyl chloride enables the synthesis of N-(4-chlorophenyl)acetamide derivatives. The reaction proceeds via mixed anhydride intermediates, with yields dependent on stoichiometric control of the acyl chloride.

Regioselective Synthesis via Epoxide Ring-Opening

Nucleophilic Attack by 2-Aminothiophenol

Saadouni et al. (2014) demonstrated that α-cyano-α-alkoxycarbonyl epoxides react regioselectively with 2-aminothiophenol to form 1,4-benzothiazines. The sulfur atom exclusively attacks the carbon adjacent to the aryl group of the epoxide, followed by nitrogen-mediated ring closure (Figure 1). For N-(4-chlorophenyl)acetamide derivatives, substituting the epoxide’s aryl group with a 4-chlorophenyl moiety yields the target compound after acetylation.

Key Observations

  • Regioselectivity: >95% (confirmed via mass spectrometry)

  • Diastereomer Ratio: 3:1 (major:minor, determined by 1H^1H NMR)

Acid-Catalyzed Halohydrin Formation

In the presence of HCl, epoxides form halohydrins, which react with 2-aminothiophenol hydrochloride to produce alkyl 2-hydroxy-3-aryl-3,4-dihydro-2H-benzo[b][1,thiazine-2-carboxylates (Figure 2). Subsequent amidation with 4-chlorophenylacetyl chloride introduces the acetamide group. This method achieves 70–85% yields but requires rigorous temperature control to prevent epimerization.

Ugi Multicomponent Reaction for Bisamide Derivatives

General Procedure

Kumar et al. (2024) developed a one-pot Ugi reaction to synthesize 1,4-benzothiazine-3-one bisamides. Combining methyl 1,2-benzothiazine-3-carboxylate, 4-chloroaniline, tert-butyl isocyanide, and aldehydes in methanol at 60°C produces N-(4-chlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide derivatives (Scheme 1).

Optimized Conditions

  • Solvent: Methanol

  • Temperature: 60°C (24 hours)

  • Yield: 51–65%

Stereochemical Outcomes

The Ugi reaction generates a stereocenter at the acetamide’s α-carbon. 1H^1H NMR analysis of compound 8aD revealed a 3:1 diastereomeric ratio, attributed to steric effects during imine formation.

Comparative Analysis of Synthetic Routes

The table below summarizes critical parameters for each method:

MethodKey ReagentsYield (%)Purity (%)Regioselectivity
Alkylation (Patent)Methyl iodide, EEDQ60–7595High
Epoxide Ring-Opening2-Aminothiophenol, HCl70–8590>95%
Ugi Reaction4-Chloroaniline, tert-butyl isocyanide51–6585Moderate

Alkylation methods offer higher yields but require hazardous reagents like methyl iodide. Epoxide ring-opening provides superior regioselectivity, while the Ugi reaction enables structural diversity at the expense of lower yields.

Mechanistic Insights and Side Reactions

Competing Pathways in Alkylation

During sodium methoxide-mediated alkylation, overalkylation at position 4 can occur if methyl iodide is in excess. This side reaction reduces the yield of the desired 2-methyl derivative, necessitating precise stoichiometric control.

Epimerization in Acidic Conditions

The HCl-catalyzed synthesis of halohydrins risks epimerization at the benzothiazine’s C3 position. Maintaining temperatures below 40°C and using anhydrous solvents minimizes this issue .

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other cellular functions.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : N-(4-Chlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
  • Molecular Formula : C₁₆H₁₃ClN₂O₂S
  • Molecular Weight : 332.80 g/mol
  • CAS Registry Number : 132858-26-5 .

Structural Features :
The compound consists of a benzothiazine ring fused with a 3-oxo-3,4-dihydro moiety, linked via an acetamide group to a 4-chlorophenyl substituent. This structure confers unique electronic and steric properties, making it a versatile scaffold for biological activity .

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Modifications to the phenyl group significantly influence biological activity and physicochemical properties. Key examples include:

Compound Name Substituent (R) Molecular Weight (g/mol) Key Biological Activity Source
Target Compound 4-Cl 332.80 Hv1 channel inhibition (pain)
N-(4-Trifluoromethylphenyl) analog 4-CF₃ 366.36 Not reported (structural analog)
N-(4-Nitrophenyl) analog 4-NO₂ 387.81 Not reported (structural analog)
N-(4-Methylphenyl) analog 4-CH₃ 328.39 Antifungal activity

Observations :

  • The 4-Cl group in the target compound balances activity and metabolic stability .
  • Electron-Donating Groups (e.g., CH₃): The 4-CH₃ analog demonstrated antifungal efficacy, suggesting that minor substituent changes can redirect biological targets .

Modifications to the Acetamide Side Chain

Alterations to the acetamide moiety or benzothiazine ring influence binding affinity and selectivity:

  • α-Substituted Derivatives : Substitution at the α-position (e.g., propionamide derivatives) enhanced antifungal activity, as seen in studies of structurally related compounds .

Insecticidal Activity of Pyridine-Based Analogs

While the target compound lacks direct insecticidal data, closely related pyridine-thioacetamide derivatives exhibit superior activity against cowpea aphids (Aphis craccivora) compared to commercial insecticides like acetamiprid. For example:

  • Compound 2 (N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide): Achieved >90% aphid mortality at 100 ppm .
  • Compound 3 (3-amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide): Demonstrated LC₅₀ values comparable to neonicotinoids .

Biological Activity

N-(4-Chlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and the mechanisms underlying its activity.

  • Molecular Formula : C₁₆H₁₃ClN₂O₂S
  • Molecular Weight : 332.80 g/mol
  • CAS Number : 132858-26-5

Synthesis and Structure

The compound is synthesized through a series of chemical reactions involving chlorophenyl and benzothiazine derivatives. The structure features a benzothiazine core, which is known for various biological activities, including anticancer and antibacterial properties.

Anticancer Activity

Research indicates that compounds with a benzothiazine structure exhibit notable anticancer properties. For instance, studies have demonstrated that this compound shows cytotoxic effects against various cancer cell lines. The mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Reference
MCF-715.6
A54912.8
MDA-MB 23110.5

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Preliminary studies suggest moderate to strong activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Table 2: Antibacterial Activity Data

Bacterial StrainZone of Inhibition (mm)Reference
Staphylococcus aureus18
Escherichia coli15
Salmonella typhi12

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between this compound and various biological targets. These studies indicate that the compound binds effectively to active sites of enzymes involved in cancer progression and bacterial metabolism.

Key Findings:

  • Strong hydrophobic interactions with target proteins.
  • Formation of hydrogen bonds with critical amino acid residues.
  • Competitive inhibition with known substrates.

Case Studies

Several case studies have highlighted the efficacy of this compound in vivo:

  • Study on Tumor Growth Inhibition : In a murine model, administration of this compound resulted in a significant reduction in tumor size compared to control groups.
  • Antibacterial Efficacy in Infection Models : In vivo studies demonstrated that the compound significantly reduced bacterial load in infected tissues in animal models.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-Chlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via multi-step organic reactions. A common approach involves coupling a chlorophenyl-substituted amine with a benzothiazinone intermediate. Key steps include:

  • Step 1 : Preparation of the benzothiazinone core via cyclization of 2-aminothiophenol derivatives with α-ketoesters under acidic conditions .
  • Step 2 : Acetylation of the benzothiazinone intermediate using chloroacetyl chloride, followed by coupling with 4-chloroaniline.
  • Optimization : Reaction conditions (e.g., solvent polarity, temperature, and catalyst use) significantly impact yields. For example, using DMF as a solvent at 80°C improves coupling efficiency .
    • Table 1 : Comparison of Reaction Conditions and Yields
StepSolventTemperature (°C)CatalystYield (%)Source
1EtOH70H₂SO₄65–70
2DMF80None75–80

Q. How can researchers confirm the structural integrity of this compound using crystallographic methods?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard.

  • Procedure : Crystallize the compound via slow evaporation in a solvent like methanol/chloroform (1:1). Use SHELX software (e.g., SHELXL or SHELXT) for structure refinement. The benzothiazinone ring and acetamide linkage should show planarity, with bond lengths consistent with sp² hybridization (C=O: ~1.22 Å, C–N: ~1.34 Å) .
  • Validation : Compare experimental data with analogous structures (e.g., 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide in Acta Cryst. E ).

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound across different studies?

  • Methodological Answer : Contradictions often arise from assay variability or target promiscuity. For example:

  • Antifungal vs. Immunomodulatory Activity : While Jain & Upasani (2015) reported antifungal activity in similar benzothiazinone derivatives , patents describe RORγ modulation for autoimmune diseases .
  • Experimental Design : Use orthogonal assays (e.g., in vitro enzyme inhibition + cellular models) to validate specificity. For RORγ, employ luciferase reporter assays in HEK293T cells .
    • Recommendation : Publish full assay conditions (e.g., cell lines, IC₅₀ values) to enable cross-study comparisons.

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in derivatives of this compound?

  • Methodological Answer :

  • SAR Workflow :

Core Modifications : Vary substituents on the chlorophenyl group (e.g., electron-withdrawing vs. donating groups).

Functional Group Analysis : Replace the acetamide linker with sulfonamide or urea groups to assess hydrogen-bonding effects.

  • Case Study : Derivatives with 4-fluorophenyl (vs. 4-chlorophenyl) showed reduced antifungal activity but improved solubility .
  • Tools : Use DFT calculations to predict electronic effects and molecular docking (e.g., AutoDock Vina) to map interactions with biological targets .

Q. How can researchers address low yields during scale-up synthesis of this compound?

  • Methodological Answer : Common pitfalls include poor solubility and side reactions.

  • Solutions :
  • Recrystallization Optimization : Use mixed solvents (e.g., ethyl acetate/hexane) to improve purity.
  • Flow Chemistry : Continuous flow systems enhance heat/mass transfer, reducing decomposition .
  • Data : Pilot studies show a 20% yield increase when switching from batch to flow reactors for analogous acetamide syntheses .

Data Contradiction Analysis

Q. Why do some studies report high cytotoxicity for this compound, while others do not?

  • Analysis : Cytotoxicity may depend on cell type and assay endpoints. For example:

  • Conflicting Evidence : A 2025 study noted IC₅₀ > 50 µM in HEK293 cells , while a 2015 patent cited IC₅₀ = 12 µM in Jurkat T-cells .
  • Resolution : Validate using standardized protocols (e.g., MTT assay with matched cell lines and exposure times).

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